![molecular formula C18H22O3 B14355111 Hexyl [(naphthalen-2-yl)oxy]acetate CAS No. 94265-24-4](/img/structure/B14355111.png)
Hexyl [(naphthalen-2-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl [(naphthalen-2-yl)oxy]acetate is a chemical compound known for its unique structure and properties It is an ester formed from hexyl alcohol and naphthalen-2-yl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl [(naphthalen-2-yl)oxy]acetate typically involves the esterification of hexyl alcohol with naphthalen-2-yl acetate. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Hexyl [(naphthalen-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Hexyl [(naphthalen-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of hexyl [(naphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexyl alcohol and naphthalen-2-yl acetate, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Hexyl [(naphthalen-2-yl)oxy]acetate can be compared with other similar compounds, such as:
Hexyl acetate: Another ester with a simpler structure, used primarily in the fragrance and flavor industry.
Naphthalen-2-yl acetate: A related compound with similar reactivity but different applications.
The uniqueness of this compound lies in its combined structural features, which impart distinct chemical and physical properties.
Properties
CAS No. |
94265-24-4 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
hexyl 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C18H22O3/c1-2-3-4-7-12-20-18(19)14-21-17-11-10-15-8-5-6-9-16(15)13-17/h5-6,8-11,13H,2-4,7,12,14H2,1H3 |
InChI Key |
HGWXBUZYEBJUTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


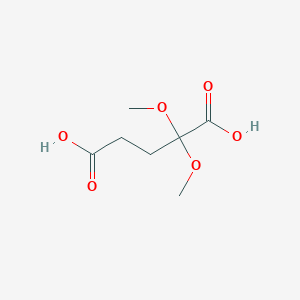

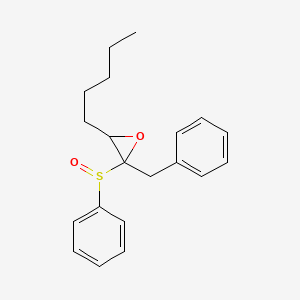
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
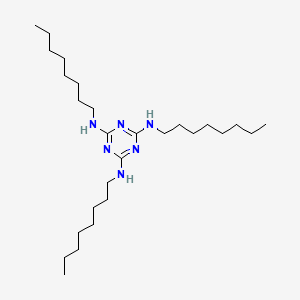
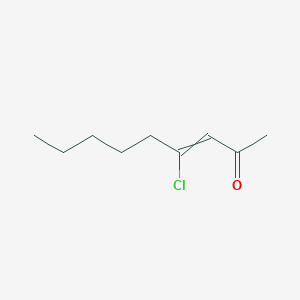
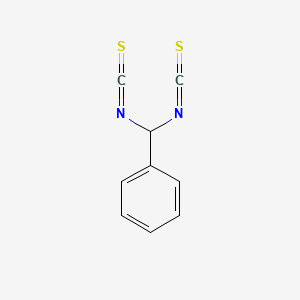
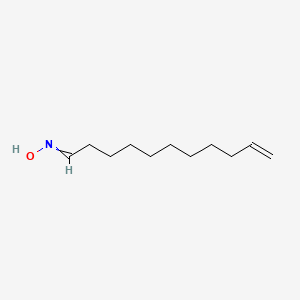
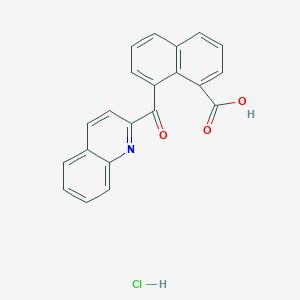
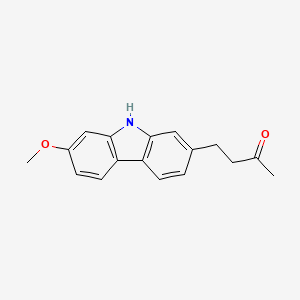

![N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline](/img/structure/B14355104.png)
![{Ethoxy[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14355112.png)
methanone](/img/structure/B14355121.png)
